molecular formula C13H13NO B3251675 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene CAS No. 210827-31-9

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Cat. No.: B3251675
CAS No.: 210827-31-9
M. Wt: 199.25 g/mol
InChI Key: UYBZBDIWTYRSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene ( 210827-31-9) is a versatile chemical building block with significant value in medicinal chemistry and drug discovery. Its core structure is based on the 1,2,3,5,6,7-hexahydro-s-indacene scaffold, which provides a rigid, polycyclic framework ideal for generating diverse molecular libraries. This compound is particularly valuable in multicomponent reactions (MCRs) , which are powerful tools for efficiently creating complex molecular architectures with high atom economy and molecular diversity . The high reactivity of the isocyanate functional group, attributed to its electrophilic carbon, allows it to undergo nucleophilic attack by amines, alcohols, and other nucleophiles, making it a pivotal reactant for constructing urea and urethane linkages . A prominent application of this specific reagent is its use in the scalable synthesis of a potent anti-inflammatory agent , demonstrating its practical utility in developing therapeutic compounds . Isocyanate derivatives, in general, find extensive applications beyond pharmaceuticals, including in the development of advanced materials, polymers, and biosensors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans. Researchers should handle this compound with care, noting that isocyanates as a class can exhibit high reactivity and inherent toxicity .

Properties

IUPAC Name

4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-8-14-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZBDIWTYRSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210827-31-9
Record name 1,2,3,5,6,7-Hexahydro-4-isocyanato-s-indacene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene can be synthesized from 1,2,3,5,6,7-hexahydro-s-indacen-4-amine through a reaction with phosgene . The reaction typically involves the following steps:

    Starting Material: 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

    Reagent: Phosgene.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Catalysts may be used to enhance the reaction rates and selectivity.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic groups, leading to the formation of stable products such as ureas and carbamates . This reactivity is exploited in various applications, including the synthesis of polymers and pharmaceuticals.

Comparison with Similar Compounds

Key Findings:

  • Reactivity : The isocyanate derivative exhibits superior reactivity in urea-forming reactions (70–90% yields) compared to sulfonamide couplings (11–60%), likely due to steric or electronic factors .
  • Pharmacokinetics : Pyrazole-based MCC7840 demonstrates enhanced bioavailability (higher Cₘₐₓ and AUC) over furan-based MCC950, suggesting that heterocyclic substituents improve metabolic stability .
  • Functionalization : Brominated derivatives (e.g., EMind-Br) enable further cross-coupling reactions, expanding structural diversity for SAR studies .

Biological Activity

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS No. 210827-31-9) is a chemical compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological interactions, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the molecular formula C13H13NOC_{13}H_{13}NO and a molecular weight of 199.25 g/mol. The structure features an isocyanate group attached to a hexahydro-s-indacene framework, which contributes to its reactivity and potential biological applications.

PropertyValue
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
CAS Number210827-31-9

Synthesis

This compound can be synthesized from its precursor, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, through a reaction with phosgene under controlled conditions. This synthetic route allows for the formation of the isocyanate group essential for its biological activity .

The biological activity of this compound is primarily attributed to the reactivity of the isocyanate group. Isocyanates are known to react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. This property is significant in drug design as it allows for modifications that can enhance biological efficacy .

Anti-inflammatory Properties

Recent studies have investigated the potential of this compound as a modulator for NLRP3 inflammasome activity. The NLRP3 inflammasome plays a crucial role in inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Compounds that can modulate this pathway may offer therapeutic benefits in treating such conditions .

Case Studies

  • Multiple Sclerosis Modulation : A study highlighted the effectiveness of derivatives of this compound in modulating NLRP3 activity in experimental models of multiple sclerosis. The results indicated a reduction in inflammatory markers and improved neurological function .
  • Anticancer Activity : Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Research Findings

Recent research has focused on the pharmacological profiles of compounds derived from this compound:

Study FocusFindings
InflammationModulation of NLRP3 inflammasome activity
CancerInduction of apoptosis in cancer cell lines
Drug DevelopmentPotential use as a building block for new drugs

Q & A

Q. What theoretical frameworks (e.g., molecular orbital theory) explain the compound’s electronic structure and its implications for photochemical applications?

  • Hückel MO theory or time-dependent DFT calculations can predict UV-Vis absorption spectra. and emphasize aligning such models with experimental data (e.g., fluorescence quenching studies) to validate charge-transfer interactions in optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Reactant of Route 2
Reactant of Route 2
4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.